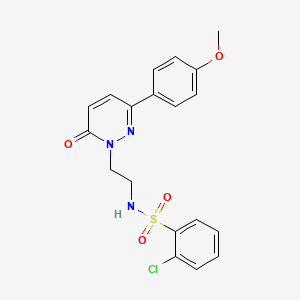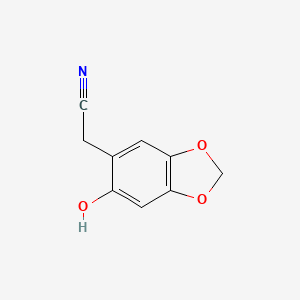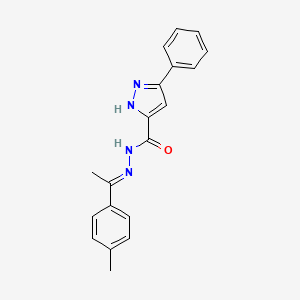![molecular formula C23H29N3O4S B2483996 2-((3,5-dimethoxybenzyl)sulfonyl)-1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole CAS No. 886906-56-5](/img/structure/B2483996.png)
2-((3,5-dimethoxybenzyl)sulfonyl)-1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of molecules that are intensively studied for their biological activities. Benzimidazoles, in particular, are known for their versatile biological properties, and their derivatives are often explored for potential therapeutic applications. The presence of the dimethoxybenzylsulfonyl and piperidinyl ethyl groups in this compound suggests a targeted modification aimed at enhancing specific biological interactions or physicochemical properties.
Synthesis Analysis
The synthesis of closely related compounds typically involves multi-step chemical reactions starting from basic benzimidazole frameworks. Techniques such as the condensation of organic acids into esters, followed by transformation into hydrazides and subsequent cyclization, are common. For instance, the synthesis of 5-substituted 1,3,4-oxadiazole derivatives bearing piperidin-1-ylsulfonyl moieties involves the reaction of esters with hydrazides to form oxadiazole-thiols, which are then further modified with bromomethyl phenyl sulfonyl piperidine in DMF and sodium hydride conditions (Khalid et al., 2016).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography, reveals crucial details about the conformation and geometry of similar compounds. For example, a compound with a related structure was found to crystallize in a monoclinic system, indicating specific spatial arrangements and molecular interactions within the crystal lattice (Naveen et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The research into compounds related to 2-((3,5-dimethoxybenzyl)sulfonyl)-1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole has primarily focused on the synthesis of novel compounds with potential biological activities. For instance, studies have explored the synthesis of imidazo[1,2-a]pyridines with potential antiulcer properties, though specific compounds in this class did not show significant antisecretory activity but demonstrated cytoprotective properties in ethanol and HCl models, indicating potential for therapeutic applications in gastric protection (J. Starrett et al., 1989).
Antimicrobial and Antioxidant Properties
Research on sulphonamides incorporating triazine motifs has shown antioxidant and inhibitory activities against enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase, highlighting potential for treating neurodegenerative diseases and pigmentation disorders (Nabih Lolak et al., 2020).
Antimycobacterial Activity
Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been developed with significant activity against drug-sensitive and resistant MTB strains, presenting a new avenue for treating tuberculosis with acceptable safety indices (Kai Lv et al., 2017).
Anti-Alzheimer's Agents
N-benzylated derivatives of pyrrolidin-2-one and imidazolidin-2-one have been synthesized and evaluated for anti-Alzheimer's activity, with some compounds showing excellent profiles compared to donepezil, a standard treatment for Alzheimer's disease (M. Gupta et al., 2020).
Synthesis Techniques and Structure-Activity Relationship
Studies have also focused on the synthesis techniques and structure-activity relationship of sulfonyl hydrazones and piperidine derivatives, investigating their antioxidant capacity and anticholinesterase activity. These studies contribute to understanding the chemical properties and potential therapeutic applications of compounds with sulfonyl and piperidine groups (Nurcan Karaman et al., 2016).
Eigenschaften
IUPAC Name |
2-[(3,5-dimethoxyphenyl)methylsulfonyl]-1-(2-piperidin-1-ylethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-29-19-14-18(15-20(16-19)30-2)17-31(27,28)23-24-21-8-4-5-9-22(21)26(23)13-12-25-10-6-3-7-11-25/h4-5,8-9,14-16H,3,6-7,10-13,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHFCGTZIOAWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CS(=O)(=O)C2=NC3=CC=CC=C3N2CCN4CCCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-N-benzyl-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2483914.png)
![8-((2-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2483915.png)


![6-[4-(Benzenesulfonyl)piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2483918.png)


![6-Chloro-5-iodo-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2483927.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2483929.png)

![2,3-dimethoxy-5,6,9,10,11,12,13,13a-octahydro-8H-isoquino[2,1-g][1,6]naphthyridin-8-one](/img/structure/B2483934.png)
